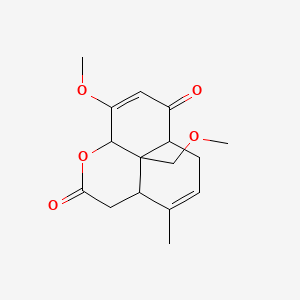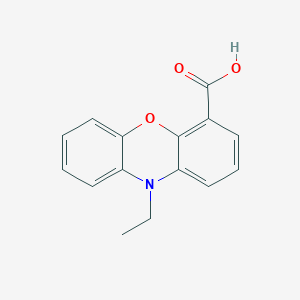![molecular formula C20H19PS2 B14325515 Phenyl{bis[(phenylsulfanyl)methyl]}phosphane CAS No. 110139-86-1](/img/structure/B14325515.png)
Phenyl{bis[(phenylsulfanyl)methyl]}phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl{bis[(phenylsulfanyl)methyl]}phosphane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a phenyl group and two phenylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl{bis[(phenylsulfanyl)methyl]}phosphane typically involves the reaction of chlorophosphines with Grignard reagents. For example, the interaction of chlorophosphines with phenylmagnesium bromide can yield the desired phosphane compound . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Phenyl{bis[(phenylsulfanyl)methyl]}phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane to its corresponding phosphine.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different phosphine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphines, depending on the specific reagents and conditions used.
Scientific Research Applications
Phenyl{bis[(phenylsulfanyl)methyl]}phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound can act as a probe for studying biological systems, particularly in enzyme inhibition studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the development of new drugs.
Mechanism of Action
The mechanism by which Phenyl{bis[(phenylsulfanyl)methyl]}phosphane exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with transition metals, enhancing their catalytic activity. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Phenyl{bis[(phenylsulfanyl)methyl]}phosphane include:
Triphenylphosphine: A widely used ligand in catalysis.
Diphenylphosphine: Known for its applications in organic synthesis.
Phenylphosphine: Utilized as a precursor in the synthesis of various organophosphorus compounds.
Uniqueness
This compound is unique due to the presence of phenylsulfanyl groups, which impart distinct electronic and steric properties. These properties enhance its reactivity and selectivity in chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
110139-86-1 |
|---|---|
Molecular Formula |
C20H19PS2 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
phenyl-bis(phenylsulfanylmethyl)phosphane |
InChI |
InChI=1S/C20H19PS2/c1-4-10-18(11-5-1)21(16-22-19-12-6-2-7-13-19)17-23-20-14-8-3-9-15-20/h1-15H,16-17H2 |
InChI Key |
AHDVZVQKINDDPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(CSC2=CC=CC=C2)CSC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(Oxan-2-yl)oxy]hexyl octanoate](/img/structure/B14325437.png)
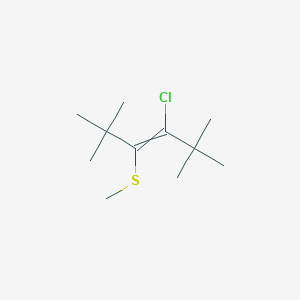
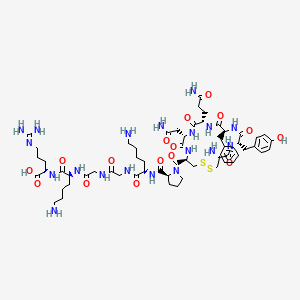
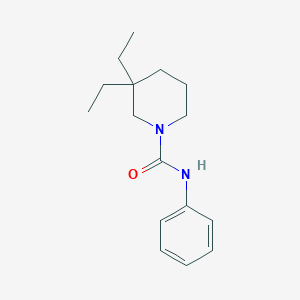
![1,1'-[Oxybis(cyclopropylmethylene)]dibenzene](/img/structure/B14325475.png)
![3,6-Diphenyl-7H-[1,3]thiazolo[2,3-b][1,3,4]thiadiazin-4-ium bromide](/img/structure/B14325477.png)
![[2-(2,3-Dibromo-3-phenylpropanoyl)phenyl]acetic acid](/img/structure/B14325492.png)
![4-{2-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]-1,3-dithian-2-yl}butan-1-ol](/img/structure/B14325496.png)
![4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylphenol](/img/structure/B14325500.png)



